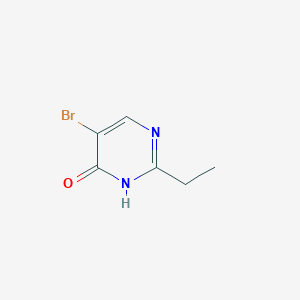![molecular formula C12H12N2O4 B2959552 2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid CAS No. 131615-99-1](/img/structure/B2959552.png)
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H12N2O4 and its molecular weight is 248.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression . They play a significant role in controlling cell division, which makes them a long-standing target in oncology .
Mode of Action
The compound acts as a selective inhibitor of CDKs . It binds to the active site of these kinases, preventing them from phosphorylating their substrate proteins . This inhibition disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal transitions between the different phases of the cell cycle . This can lead to the accumulation of cells in a specific phase, often the G1 phase, and prevent them from dividing .
Pharmacokinetics
Like many other small molecule inhibitors, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely influence its bioavailability and efficacy .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDK activity , leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest , where cells are unable to progress through the cell cycle and divide . This could potentially lead to cell death or senescence, especially in rapidly dividing cells like cancer cells .
Propiedades
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLKCGODHFKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2959469.png)
![N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2959471.png)


![2-chloro-1-(2-{3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2959475.png)
![N-(3-chlorophenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2959476.png)
![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

![2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2959484.png)
![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)


![N-[4-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2959488.png)

